1-(aminomethyl)naphthalen-2-ol Hydrochloride
Description
1-(Aminomethyl)naphthalen-2-ol Hydrochloride is a naphthalene derivative featuring an aminomethyl (-CH₂NH₂) group at position 1 and a hydroxyl (-OH) group at position 2, with a hydrochloride counterion. Naphthalenol derivatives are frequently explored in medicinal chemistry and organic synthesis due to their aromatic stability and capacity for hydrogen bonding .
Properties
IUPAC Name |
1-(aminomethyl)naphthalen-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13;/h1-6,13H,7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVMUPQYDRKWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00996696 | |
| Record name | 1-(Aminomethyl)naphthalen-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00996696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7523-34-4 | |
| Record name | NSC249184 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Aminomethyl)naphthalen-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00996696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(aminomethyl)naphthalen-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-(aminomethyl)naphthalen-2-ol Hydrochloride involves several steps. One common method includes the reaction of 2-naphthol with formaldehyde and ammonium chloride under controlled conditions. The reaction typically proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(aminomethyl)naphthalen-2-ol Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as or , leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like or , resulting in the formation of reduced naphthol derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-(Aminomethyl)naphthalen-2-ol hydrochloride has the molecular formula and features a naphthalene ring with an aminomethyl group and a hydroxyl group. The compound's hydrochloride form enhances its solubility in water, making it suitable for various chemical reactions and biological assays.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It is particularly noted for its role in the synthesis of Betti bases, which are compounds recognized for their biological activities. The ability to modify the naphthalene structure allows for the creation of various derivatives that can exhibit unique chemical properties and biological activities.
Table 1: Synthetic Applications of this compound
| Application | Description |
|---|---|
| Synthesis of Betti Bases | Used as a precursor in the formation of biologically active compounds. |
| Reagent in Organic Chemistry | Acts as a reagent for various transformations, including oxidation and substitution reactions. |
| Production of Intermediates | Serves as an intermediate in the synthesis of more complex organic molecules. |
The compound exhibits significant biological activity attributed to its structural features that enable interaction with various biological targets.
Mechanisms of Action:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.
- Receptor Modulation: The compound can bind to receptors, influencing signaling pathways crucial for cell survival and proliferation .
Table 2: Biological Activities Associated with this compound
| Biological Activity | Potential Effects |
|---|---|
| Antimicrobial Properties | Investigated for effectiveness against various pathogens. |
| Anticancer Properties | Explored for potential therapeutic applications in cancer treatment. |
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its therapeutic potential. Its ability to modulate enzyme activity and receptor interactions suggests it could lead to the development of new drugs targeting specific diseases.
Case Study:
Recent studies have focused on the compound's role in synthesizing novel drug candidates that target neurotransmitter systems, potentially influencing mood regulation and cognitive functions .
Industrial Applications
The compound is also utilized in industrial settings, particularly in the production of dyes and pigments. Its reactivity allows it to serve as a precursor for various chemical intermediates used in manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(aminomethyl)naphthalen-2-ol Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Positioning: 1-Amino-2-naphthol Hydrochloride lacks the aminomethyl group, instead featuring a direct amino substitution. 4-Amino-2-methyl-1-naphthol Hydrochloride shifts the amino group to position 4, introducing a methyl group at position 2. This configuration may alter electronic properties (e.g., resonance stabilization) and metabolic stability .
Ring Saturation :
- The tetrahydronaphthalene analog (CID 54595604) exhibits partial saturation of the naphthalene ring, reducing aromaticity and increasing flexibility. This modification enhances membrane permeability, making it suitable for central nervous system (CNS) therapeutics .
Functional Group Modifications: Methylaminomethyl (NSC-48138) and phenyl-substituted (CAS 219897-32-2) derivatives introduce alkyl and aryl groups to the aminomethyl moiety.
Biological Activity
1-(Aminomethyl)naphthalen-2-ol hydrochloride, with the chemical formula CHClNO, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Weight : 209.67 g/mol
- CAS Number : 7523-34-4
- Structure : The compound features a naphthalene ring substituted with an aminomethyl group and a hydroxyl group, contributing to its biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and enzymes, which may contribute to its potential in treating inflammatory diseases.
- Antimicrobial Properties : The compound disrupts microbial cell membranes, inhibiting the growth of various pathogens.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study demonstrated its effectiveness against several cancer cell lines, showing IC values comparable to established chemotherapeutic agents.
Antimicrobial Activity
The compound has been tested against various bacterial strains, demonstrating notable antimicrobial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Case Studies
Several studies have highlighted the efficacy of this compound in clinical and laboratory settings:
- Study on Antitumor Efficacy :
- Antimicrobial Testing :
- Mechanism Elucidation :
Q & A
Q. Table 1: Key Spectral Peaks
| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Phenolic -OH | 9.5–10.0 | - | 3200–3600 |
| Aminomethyl (-CH₂NH₃⁺) | 3.2–3.8 | 42–45 | 3300–3500 |
| Naphthalene C | - | 120–140 | - |
Basic: What synthetic routes are documented for this compound, and what are their limitations?
Answer:
Two primary methods are reported:
Reductive Amination :
- React 2-hydroxy-1-naphthaldehyde with methylamine under H₂/Pd-C, followed by HCl salt formation. Yields ~60–70%, but requires strict anhydrous conditions to avoid byproducts like imines .
Nitro Reduction :
Q. Limitations :
- Method 1 may produce Schiff base intermediates if pH > 6.
- Method 2 generates toxic waste (Sn byproducts) and requires post-reduction neutralization .
Advanced: How can researchers optimize reaction conditions to mitigate competing side reactions during synthesis?
Answer:
Key parameters include:
- pH Control : Maintain acidic conditions (pH 3–4) during reductive amination to suppress unwanted imine formation .
- Catalyst Selection : Use Pd/C instead of Raney Ni for nitro reduction to avoid over-hydrogenation of the naphthalene ring .
- Temperature : Limit to 40–50°C to prevent HCl-mediated decomposition of the hydroxyl group .
Q. Table 2: Reaction Optimization Guidelines
| Parameter | Optimal Range | Effect of Deviation |
|---|---|---|
| pH | 3–4 | Imine formation ↑ |
| Temperature (°C) | 40–50 | Decomposition ↑ |
| Catalyst Loading | 5–10 wt% Pd/C | Incomplete reduction |
Advanced: How do structural analogs of this compound differ in receptor-binding affinity, and what methods validate these differences?
Answer:
Analogues like 1-[amino(phenyl)methyl]naphthalen-2-ol hydrochloride (CAS 219897-32-2) exhibit altered steric and electronic profiles:
- Phenyl substitution increases lipophilicity (logP +0.8), enhancing membrane permeability but reducing solubility .
- Receptor Binding Assays : Competitive displacement studies (e.g., radioligand binding for GPCRs) show phenyl-substituted analogs have 10-fold lower IC₅₀ values compared to the parent compound .
- Molecular Dynamics Simulations : Predict hydrogen bonding between the aminomethyl group and Asp113 in β₂-adrenergic receptors, explaining affinity differences .
Advanced: How should researchers resolve contradictions in reported melting points and solubility data for this compound?
Answer:
Discrepancies arise from:
- Hydration State : Anhydrous vs. monohydrate forms (e.g., reported mp 215–220°C vs. 195–200°C). Use TGA/DSC to confirm hydration .
- Purity : HPLC-MS (≥95% purity) ensures data reliability. Impurities like unreacted naphthalen-2-ol lower observed mp .
- Solubility : Test in buffered solutions (pH 1–7). Solubility in water is pH-dependent due to protonation of the amine (highest at pH < 3) .
Q. Table 3: Validated Physical Properties
| Property | Value | Conditions |
|---|---|---|
| Melting Point (°C) | 218–220 (anhydrous) | DSC, N₂ atmosphere |
| Solubility in H₂O (mg/mL) | 15.2 ± 1.3 | pH 2.0, 25°C |
| LogP | 1.4 | Calculated (ChemAxon) |
Advanced: What strategies are effective for stabilizing this compound in aqueous solutions during biological assays?
Answer:
- Buffering : Use citrate buffer (pH 3.0–4.0) to prevent amine deprotonation and oxidative degradation .
- Antioxidants : Add 0.1% ascorbic acid to inhibit radical-mediated naphthalene ring oxidation .
- Lyophilization : Store as lyophilized powder at -20°C; reconstitute in degassed solvents to minimize hydrolysis .
Basic: What are the primary degradation pathways of this compound under ambient storage conditions?
Answer:
- Hydrolysis : The HCl salt absorbs moisture, leading to cleavage of the C-N bond in the aminomethyl group. FTIR monitoring shows loss of NH₃⁺ peaks after 30 days at 25°C/60% RH .
- Oxidation : The naphthalene ring undergoes photooxidation to form 1,2-naphthoquinone. UV/Vis shows new absorbance at 450 nm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
